molecular formula C16H17ClN4O B2823373 (3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1170969-24-0

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2823373
M. Wt: 316.79
InChI Key: CVQPYIKBXLSHCW-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its potential use in the medical field . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis process involves the use of various chemical reactions and techniques .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various chemical groups. The compound contains a pyridazin-3-yl group, a piperazin-1-yl group, and a 3-chlorophenyl group . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pressure, also play a crucial role in the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. The compound has a specific molecular weight . Other properties, such as solubility and stability, are also important for its potential use in the medical field .

Scientific Research Applications

Anticancer and Antituberculosis Potential

Research into derivatives of piperazin-1-yl methanone, including those with chlorophenyl groups, has shown promising results in anticancer and antituberculosis studies. For instance, a study reported the synthesis of various (piperazin-1-yl) methanone derivatives and their subsequent testing for anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity in these assays, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Another study focused on the synthesis and evaluation of new pyridine derivatives, including piperazin-1-yl methanone analogs, for antimicrobial properties. These compounds exhibited variable and modest activity against selected bacterial and fungal strains, suggesting the potential utility of the core chemical structure in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Research on the interaction of related compounds with biological receptors can provide insights into their mechanism of action. For example, a study on the molecular interaction of a cannabinoid receptor antagonist, which shares structural similarities with the compound of interest, with the CB1 cannabinoid receptor, revealed detailed insights into the binding and activity of such compounds at the receptor level. This type of research is crucial for the design of drugs with targeted therapeutic effects (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel chemical compounds, including those with piperazin-1-yl methanone structures, form a significant area of research. Studies in this field aim to develop new synthetic methods, understand the structural characteristics of the compounds, and explore their potential applications. For instance, research on the efficient synthesis of antihistamines demonstrated the practical application of synthesizing related compounds with potential therapeutic uses (Narsaiah & Narsimha, 2011).

properties

IUPAC Name

(3-chlorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-12-5-6-15(19-18-12)20-7-9-21(10-8-20)16(22)13-3-2-4-14(17)11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPYIKBXLSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

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